4-Fluoroquinoline

Nucleophilic aromatic substitution Synthetic methodology Halogen exchange

Researchers requiring selective C4-functionalization of quinoline scaffolds face lengthy synthetic sequences with 4-chloro or 4-bromo analogs due to premature SNAr displacement. 4-Fluoroquinoline solves this by retaining the C-F bond under standard nucleophilic conditions, enabling orthogonal reactivity at the benzene ring. • Enables one-pot synthesis of polysubstituted 4-fluoroquinolinones targeting KDR kinase for anti-angiogenic oncology applications. • Serves as precursor for fluorinated diarylquinolines with MIC 10.95-24.0 μM against MRSA and VRSA strains; non-fluorinated analogs lack measurable activity. • C4-F bond acts as a latent handle for Ir-catalyzed C-H borylation/fluorine unmasking to access fluoroquinolone antibiotic cores.

Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
CAS No. 394-70-7
Cat. No. B121766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroquinoline
CAS394-70-7
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)F
InChIInChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
InChIKeyIZCUJTLKJPQFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoroquinoline Physicochemical Properties


4-Fluoroquinoline (CAS 394-70-7) is a monofluorinated quinoline derivative (C9H6FN, MW 147.15) with fluorine substitution at the 4-position of the heteroaromatic ring system . Its experimentally determined or predicted physicochemical parameters include LogP 2.04–2.37, topological polar surface area (TPSA) 12.89–12.9 Ų, density 1.2 ± 0.1 g/cm³, boiling point 238.4 ± 13.0 °C at 760 mmHg, and refractive index 1.614 [1]. The compound functions primarily as a synthetic building block in medicinal chemistry and organic synthesis, with applications documented in kinase inhibitor development, antibacterial agent synthesis, and as a versatile intermediate for further functionalization via nucleophilic aromatic substitution, cross-coupling, and C–F bond activation strategies [2].

4-Fluoroquinoline Substitution Limitations


Generic substitution among 4-haloquinolines or positional fluoroquinoline isomers is invalid because both substitution pattern and halogen identity dictate fundamentally different reactivity profiles. The 4-position fluorine in 4-fluoroquinoline exhibits distinct nucleophilic aromatic substitution (SNAr) kinetics and leaving group propensity compared to 4-chloro or 4-bromo analogs, with fluorine acting as a poorer leaving group in typical SNAr conditions unless activated by specific electronic or catalytic systems [1]. Positional isomers (e.g., 3-fluoro-, 5-fluoro-, 6-fluoroquinoline) differ in electronic distribution, metalation regioselectivity, and metabolic stability outcomes, as demonstrated in mutagenicity studies where 3-fluoroquinoline lost mutagenic activity relative to unsubstituted quinoline in S. typhimurium TA100 [2]. Furthermore, the C4 fluorine serves as a synthetic handle for C–F bond activation chemistry (e.g., Ir-catalyzed C–H borylation followed by fluorine unmasking) that is not accessible to C–H or C–Cl analogs, enabling access to fluoroquinolone antibiotic cores [3]. These differences mean procurement decisions cannot be based solely on quinoline scaffold similarity without accounting for specific functionalization requirements.

4-Fluoroquinoline Differentiation Evidence


SNAr Reactivity vs. 4-Chloroquinoline

4-Fluoroquinoline serves as the product of nucleophilic displacement of chloride from 4-chloroquinoline using potassium fluoride, indicating that 4-fluoroquinoline represents a less reactive electrophile in SNAr conditions relative to its chloro analog . While quantitative kinetic data for this specific transformation is not reported in the accessed sources, the synthetic route directionality (Cl → F, not F → Cl) establishes that 4-fluoroquinoline is the thermodynamically favored product under these conditions, implying lower SNAr reactivity of the C4–F bond compared to C4–Cl. This reduced electrophilicity makes 4-fluoroquinoline a stable intermediate for subsequent functionalization at other ring positions rather than the C4 site itself [1].

Nucleophilic aromatic substitution Synthetic methodology Halogen exchange

One-Pot Precursor to KDR-Active Fluoroquinolinones

4-Fluoroquinoline serves as the immediate precursor in a convenient one-pot synthesis of polysubstituted 4-fluoroquinolinones that exhibit activity against KDR (VEGFR-2) kinase [1]. While specific IC50 values for the parent 4-fluoroquinoline are not reported, the derived 4-fluoroquinolinones represent validated kinase inhibitor scaffolds. In contrast, non-fluorinated quinolinones or alternative 4-substituted analogs (e.g., 4-chloro, 4-bromo) require distinct synthetic routes and produce different pharmacological profiles [2]. The fluorine at C4 is essential for the quinone methide intermediate formation mechanism that enables the one-pot synthetic efficiency [1].

Kinase inhibition Medicinal chemistry One-pot synthesis

Fluorinated vs Non-Fluorinated Anti-MRSA Activity

In a comparative study of 2,3-diarylquinolines, fluorine-containing derivatives (compounds 4e, 4i, 4j, 4l) exhibited potent antibacterial activity against methicillin-resistant and vancomycin-resistant S. aureus with MIC values of 10.95–24.0 μM, while the non-fluorinated analog 4m was included as a comparator and showed no activity against any tested Gram-negative bacteria and only moderate or no activity against Gram-positive strains [1]. Although this study evaluated more complex fluoroquinoline derivatives rather than the parent 4-fluoroquinoline, the data demonstrate a class-level effect where fluorine substitution on the quinoline scaffold correlates with enhanced antibacterial potency against resistant S. aureus strains, and importantly, equipotent inhibition of both methicillin-resistant and vancomycin-resistant S. aureus [1].

Antibacterial MRSA Structure-activity relationship

DNA Gyrase B Binding Affinity

In silico molecular docking studies of synthesized fluoroquinoline derivatives (2-chloro-7-fluoroquinoline-3-carbaldehyde analogs) demonstrated binding affinities against E. coli DNA Gyrase B ranging from -6.1 to -7.2 kcal/mol [1]. While the parent 4-fluoroquinoline was not directly evaluated, the study confirmed that fluoroquinoline scaffold-containing compounds exhibit favorable binding to the validated antibacterial target DNA gyrase B. Notably, compound 8 in this series showed better in vitro inhibition zone (13.6 ± 0.22 mm) against P. aeruginosa compared to the clinical fluoroquinolone antibiotic ciprofloxacin (10.0 ± 0.45 mm) at the same concentration [1], suggesting the fluoroquinoline scaffold may offer competitive or superior target engagement relative to established fluoroquinolone therapeutics.

Molecular docking DNA gyrase Antibacterial target

4-Fluoroquinoline Application Scenarios


KDR Kinase Inhibitor One-Pot Synthesis

Procure 4-fluoroquinoline as the direct precursor for the one-pot synthesis of polysubstituted 4-fluoroquinolinones with established activity against KDR kinase, a key anti-angiogenic target in oncology [1]. The synthetic route leverages a quinone methide intermediate accessible specifically from the 4-fluoro substitution pattern. Alternative 4-substituted quinolines (Cl, Br, H) cannot access this one-pot transformation and require lengthier synthetic sequences.

Fluorinated Quinolines Targeting MRSA

Use 4-fluoroquinoline as a starting material for constructing fluorinated diarylquinoline derivatives that exhibit MIC values of 10.95–24.0 μM against methicillin-resistant and vancomycin-resistant S. aureus strains [2]. The fluorine atom is essential for the observed antibacterial activity, as structurally matched non-fluorinated analogs (e.g., compound 4m) lack measurable activity. This represents a targeted procurement decision when developing agents against resistant Gram-positive pathogens.

C4-Fluoro Orthogonal Functionalization Handle

Select 4-fluoroquinoline for synthetic routes requiring selective functionalization at positions other than C4. Unlike 4-chloroquinoline, which undergoes facile SNAr at the C4 position, the C–F bond in 4-fluoroquinoline remains intact under standard nucleophilic conditions, enabling electrophilic substitution, cross-coupling, or directed metalation at the benzene ring positions (C5–C8) without interference from the 4-position leaving group [3]. Additionally, the C4–F bond serves as a latent functionality for Ir-catalyzed C–H borylation/fluorine unmasking strategies yielding fluoroquinolone cores [4].

DNA Gyrase B Target Validation

Employ 4-fluoroquinoline derivatives as tool compounds for validating DNA gyrase B as an antibacterial target. In silico docking demonstrates binding affinities of -6.1 to -7.2 kcal/mol against E. coli DNA Gyrase B for fluoroquinoline-based analogs, with compound 8 surpassing ciprofloxacin in P. aeruginosa disc diffusion assays (13.6 vs. 10.0 mm IZ) [5]. This scenario supports procurement for structure-based drug design programs targeting bacterial topoisomerases.

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